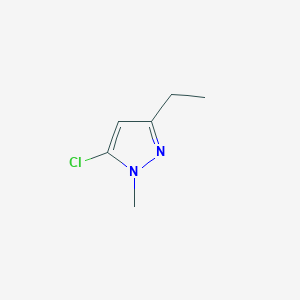

5-chloro-3-ethyl-1-methyl-1H-pyrazole

Description

Significance of the Pyrazole (B372694) Heterocycle in Organic Synthesis and Pharmaceutical Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the fields of organic synthesis and pharmaceutical chemistry. rsc.orgnumberanalytics.comhilarispublisher.com Its unique aromatic structure imparts distinct chemical reactivity and biological activity, making it a "privileged scaffold" in drug design. numberanalytics.comresearchgate.net Pyrazole and its derivatives are integral to a vast array of compounds with diverse applications, including pharmaceuticals, agrochemicals, dyes, and materials science. numberanalytics.comglobalresearchonline.netorientjchem.org

In organic synthesis, pyrazoles are versatile synthons. hilarispublisher.com The pyrazole ring is generally stable to oxidation and reduction, though it can be catalytically hydrogenated. globalresearchonline.netijnrd.org It exhibits aromatic properties and readily undergoes electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, preferentially at the 4-position. globalresearchonline.netijnrd.orgnih.gov The nitrogen atoms also influence the ring's reactivity; the N2 atom is basic and reacts with electrophiles, while the N1 proton can be abstracted in the presence of a strong base, increasing reactivity. orientjchem.orgijnrd.orgpharmaguideline.com

The pharmacological importance of the pyrazole nucleus is well-established, with numerous derivatives exhibiting a wide spectrum of biological activities. These include anti-inflammatory, antimicrobial, anticancer, analgesic, antiviral, and antidepressant properties. numberanalytics.comhilarispublisher.comorientjchem.orgrroij.com The success of pyrazole-containing drugs, such as the anti-inflammatory celecoxib (B62257) (Celebrex) and the erectile dysfunction treatment sildenafil (B151) (Viagra), has cemented the importance of this heterocycle in medicinal chemistry. rsc.orgresearchgate.netnih.gov Over 40 pyrazole-containing drugs have received FDA approval for a variety of clinical conditions. rsc.org

Overview of Halogenated Pyrazole Derivatives as Key Chemical Entities

Halogenation of the pyrazole nucleus is a fundamental strategy for creating key chemical intermediates and modulating the biological activity of pyrazole derivatives. researchgate.net The introduction of a halogen atom onto the pyrazole ring serves as a crucial synthetic handle, enabling further functionalization through various cross-coupling reactions. researchgate.net

Direct halogenation of pyrazoles typically occurs at the electron-rich C4 position. globalresearchonline.netijnrd.orgresearchgate.net Obtaining 3- or 5-halogenated pyrazoles often requires more specific strategies, such as starting with a 4-substituted pyrazole to direct the halogenation to other positions or using dehydroxyhalogenation of hydroxypyrazoles (pyrazolones). researchgate.net One of the most common methods for producing 5-chloropyrazole derivatives is the Vilsmeier-Haack reaction performed on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which yields 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.netsigmaaldrich.commdpi.com

These halogenated pyrazoles are not just intermediates; they are often bioactive compounds in their own right. For example, various 5-chloropyrazole derivatives have been synthesized and evaluated for their potent antifungal activities. rsc.org The halogen atom can significantly influence the compound's lipophilicity and electronic properties, which in turn can affect its pharmacokinetic profile and interaction with biological targets. The versatility of halogenated pyrazoles makes them valuable building blocks in the synthesis of complex molecules for both pharmaceutical and agrochemical applications. researchgate.netgoogle.com

Specific Research Context: 5-Chloro-3-ethyl-1-methyl-1H-pyrazole within Pyrazole Chemistry

This compound (CAS No. 29938-63-4) is a specific halogenated pyrazole derivative. sigmaaldrich.comsynquestlabs.com While not as extensively documented in standalone studies as some of its analogues, its structure places it firmly within the context of valuable synthetic intermediates in pyrazole chemistry.

The primary role of this compound is as a building block for more complex molecules. The chlorine atom at the C5 position is a reactive site, susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to build a diverse chemical library. This is a common strategy in the development of new agrochemicals and pharmaceuticals. For instance, the related compound, 4-chloro-3-ethyl-1-methylpyrazole-5-carbonyl chloride, is noted as an important intermediate in organic synthesis, particularly as an acylating agent for preparing compounds like insecticides. This highlights the utility of the 3-ethyl-1-methyl-pyrazole core in agrochemistry.

The synthesis of related structures, such as 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, has been described involving the chlorination of a 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester precursor. google.com This suggests that this compound can be synthesized through analogous pathways, likely starting from a corresponding pyrazolone (B3327878) or pyrazole precursor and employing targeted chlorination.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 29938-63-4 sigmaaldrich.comsynquestlabs.com |

| Molecular Formula | C6H9ClN2 sigmaaldrich.comsynquestlabs.com |

| Molecular Weight | 144.6 g/mol synquestlabs.com |

| InChI Key | XZZMBFVRHGIIGW-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-ethyl-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-3-5-4-6(7)9(2)8-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZMBFVRHGIIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476274 | |

| Record name | 5-chloro-3-ethyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29938-63-4 | |

| Record name | 5-chloro-3-ethyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Chloro 3 Ethyl 1 Methyl 1h Pyrazole

General Principles of Pyrazole (B372694) Ring Synthesis

The synthesis of the pyrazole ring is a well-established field in heterocyclic chemistry, offering a variety of strategic approaches to construct this valuable scaffold. These methods often rely on the formation of key nitrogen-nitrogen and carbon-nitrogen bonds, utilizing readily available starting materials.

Cyclocondensation Reactions Involving Hydrazine (B178648) and its Derivatives with 1,3-Difunctional Systems

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound. beilstein-journals.orgresearchgate.net This approach, often referred to as the Knorr pyrazole synthesis, forms the pyrazole ring in a single, efficient step. beilstein-journals.org

The reaction involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. beilstein-journals.orgnih.gov The choice of a substituted hydrazine, such as methylhydrazine, introduces the potential for the formation of two regioisomeric products, which can sometimes limit its application. beilstein-journals.orgnih.gov To overcome this, strategies have been developed where 1,3-dicarbonyl compounds are generated in situ and subsequently react in a one-pot process to form the pyrazole ring. beilstein-journals.orgnih.gov For instance, enolates can react with carboxylic acid chlorides to create the 1,3-diketone intermediate, which then undergoes cyclization with a hydrazine. beilstein-journals.org

| Reactant A | Reactant B | Catalyst/Conditions | Product Type | Reference |

| 1,3-Dicarbonyl Compound | Hydrazine/Arylhydrazine | Acid or Base catalyst | Substituted Pyrazole | beilstein-journals.orgresearchgate.net |

| β-Ketoester | Methylhydrazine | Ethyl formate | Regioisomeric Pyrazoles | beilstein-journals.org |

| Enolate | Carboxylic acid chloride | LiHMDS, then Hydrazine | Substituted Pyrazole | beilstein-journals.org |

| α,β-Unsaturated Ketones | Hydrazine derivatives | N/A | Pyrazole regioisomers | researchgate.net |

1,3-Dipolar Cycloaddition Reactions in Pyrazole Construction

A powerful and versatile method for constructing the pyrazole ring is through the 1,3-dipolar cycloaddition reaction. nih.govpdeaamcollege.edu.in This reaction typically involves a dipole, such as a nitrile imine or a diazoalkane, and a dipolarophile, which is usually an alkyne or an alkene. nih.govrsc.org

Nitrile imines, often generated in situ from hydrazonyl chlorides, react with alkynes in a [3+2] cycloaddition to regioselectively form polysubstituted pyrazoles. nih.govmdpi.com The use of alkyne surrogates, such as α-bromocinnamaldehyde, can also be employed to overcome issues related to alkyne preparation and regioselectivity. nih.gov This method is highly valued for its ability to create complex pyrazoles with a high degree of control over the substitution pattern. nih.govrsc.org The reaction's regioselectivity can often be explained and predicted using frontier molecular orbital (FMO) theory. mdpi.com

| Dipole (or Precursor) | Dipolarophile | Conditions | Product Type | Reference |

| Nitrile Imine (from Hydrazonyl Chloride) | α-Bromocinnamaldehyde | Triethylamine | 1,3,4,5-Tetrasubstituted Pyrazole | nih.gov |

| Diazo Compound (from N-Tosylhydrazone) | Bromovinyl Acetal (Alkyne Surrogate) | N/A | 3,5-Disubstituted Pyrazole | organic-chemistry.org |

| Phenyl hydrazones | Benzoquinone | Mild base (Pyridine, Triethylamine) | Pyrazole derivatives | pdeaamcollege.edu.in |

| Nitrile Imine (from Hydrazonyl Chloride) | Enaminone | Base | 1,3,4,5-Tetrasubstituted Pyrazole | mdpi.com |

Transition Metal-Catalyzed Approaches to Pyrazole Synthesis

In recent years, transition metal catalysis has emerged as a significant tool for the synthesis and functionalization of pyrazoles. rsc.orgresearchgate.net These methods offer alternative pathways that often proceed under mild conditions with high efficiency and selectivity. mdpi.com

One major area of focus is the direct C-H functionalization of a pre-formed pyrazole ring. rsc.orgresearchgate.net This strategy avoids the need for pre-functionalized starting materials, providing a more atom-economical route to substituted pyrazoles. rsc.org Palladium-based catalysts, for example, have been successfully used for the direct C-H arylation of pyrazoles. nih.gov Additionally, copper-catalyzed domino reactions, such as C-N coupling/hydroamination, provide straightforward access to pyrazole structures. organic-chemistry.org Ruthenium-catalyzed acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines is another innovative method for synthesizing pyrazoles, producing only water and hydrogen gas as byproducts. organic-chemistry.org

| Metal Catalyst | Reaction Type | Substrates | Key Feature | Reference |

| Palladium | C-H Arylation | Pyrazole, Haloarene | Direct functionalization of pyrazole C-H bonds | nih.gov |

| Copper | Domino C-N Coupling/Hydroamination | N/A | Straightforward access to pyrazoles | organic-chemistry.org |

| Ruthenium | Acceptorless Dehydrogenative Coupling | 1,3-Diols, Arylhydrazines | Forms H₂O and H₂ as byproducts | organic-chemistry.org |

| Gold(I) | Tandem Aminofluorination | α,β-Alkynic Hydrazones, Selectfluor | Synthesis of fluoropyrazoles | mdpi.com |

One-Pot Multicomponent Reactions for Pyrazole Core Assembly

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like pyrazoles from three or more starting materials in a single synthetic operation. longdom.orgut.ac.ir This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing purification steps. ut.ac.irsemanticscholar.org

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), a β-ketoester (like ethyl acetoacetate), and a hydrazine. longdom.orgnih.gov These reactions can be catalyzed by various substances, including simple organic molecules, nanoparticles, or even industrial waste products like fly-ash, often in environmentally benign solvents like water. longdom.orgut.ac.irnih.gov The versatility of MCRs allows for the creation of a wide diversity of highly functionalized pyrazole derivatives. longdom.orgrsc.org

| Components | Catalyst | Solvent | Product Type | Reference |

| Enaminones, Benzaldehyde, Hydrazine Dihydrochloride | Ammonium acetate | Water | Polyfunctionally Substituted Pyrazoles | longdom.org |

| Ethyl Acetoacetate (B1235776), Hydrazine Hydrate, Malononitrile, Aryl Aldehydes | Preheated Fly-Ash | Aqueous Medium | Dihydropyrano(2,3-c)pyrazoles | ut.ac.ir |

| Phenyl Hydrazine, Malononitrile, Substituted Aldehydes | Cyclodextrin-supported Capsaicin Nanoparticles | N/A | Pyrazole derivatives | semanticscholar.org |

| Aldehydes, Malononitrile, β-Ketoesters, Hydrazine Hydrate | Taurine | Water | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |

Targeted Synthesis of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole and Related Chloropyrazoles

The synthesis of the specific target molecule, this compound, involves the initial construction of the 3-ethyl-1-methyl-1H-pyrazole core, followed by a regioselective chlorination step. Alternatively, the chloro-substituent can be introduced at an earlier stage of the synthesis.

Regioselective Halogenation Strategies for Pyrazole Rings

The introduction of a halogen atom onto the pyrazole ring is a critical step for creating intermediates like this compound. The regioselectivity of this halogenation is paramount. The C5-position of the pyrazole ring is known to possess the most acidic C-H bond, making it susceptible to deprotonation and subsequent electrophilic attack. nih.gov

Direct chlorination of a pyrazole precursor is a common strategy. For instance, the synthesis of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester has been achieved by reacting 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester with hydrochloric acid and hydrogen peroxide, which serves as the chlorinating system. google.com Another widely used method for introducing a chloro substituent at the 5-position is the Vilsmeier-Haack reaction. researchgate.netmdpi.com This reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can convert a pyrazolone (B3327878), such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, into the corresponding 5-chloro-4-formyl pyrazole derivative. researchgate.netmdpi.com This approach simultaneously chlorinates the C5 position and formylates the C4 position.

More modern methods for regioselective halogenation involve reagents like hypervalent iodine(III) in combination with potassium halides. nih.gov This system allows for the efficient and direct C3 halogenation of fused pyrazole systems like pyrazolo[1,5-a]pyrimidines under mild, aqueous conditions. nih.gov While this example targets the C3 position in a different system, it highlights the ongoing development of selective halogenation techniques that could be adapted for other pyrazole derivatives.

| Pyrazole Substrate | Reagent(s) | Position Halogenated | Product Example | Reference |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | POCl₃, DMF (Vilsmeier-Haack) | C5 (and C4 formylation) | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | researchgate.netmdpi.com |

| 1-Methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester | HCl, H₂O₂ | C4 | 1-Methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester | google.com |

| Pyrazolo[1,5-a]pyrimidines | Potassium Halide, PIDA (Hypervalent Iodine) | C3 | C3-Halogenated Pyrazolo[1,5-a]pyrimidines | nih.gov |

Electrochemical Chlorination Techniques for Pyrazole Derivatives

Electrochemical methods present a promising avenue for the functionalization of pyrazole-type compounds, including chlorination. nih.gov This technique typically involves the anodic halogenation of pyrazoles under mild conditions. The process is generally carried out in a divided cell with a platinum anode, employing galvanostatic electrolysis. nih.govresearchgate.net Aqueous solutions of alkali metal halides, such as sodium chloride (NaCl), serve as the source of the halogen. researchgate.net

The efficiency and outcome of electrochemical chlorination are highly dependent on the structure of the starting pyrazole derivative. researchgate.net The presence, type, and position of substituents on the pyrazole ring significantly influence the reaction's yield and the composition of the products. osi.lv For instance, pyrazoles with electron-donating groups, like methyl groups, may yield mono-, di-, or even trichlorinated products depending on their position. nih.gov Conversely, pyrazoles bearing electron-withdrawing groups such as nitro (NO₂) or carboxyl (COOH) groups can also be effectively chlorinated using this method. nih.gov

Studies have demonstrated that the yields of chlorinated products can vary widely. For example, the electrochemical chlorination of pyrazole, 3,5-dimethylpyrazole, and 3-nitropyrazole can result in yields of 68%, 92%, and 79% for their respective 4-chloro-substituted products. researchgate.net The reaction conditions, including the use of co-solvents like chloroform (B151607) (CHCl₃) which can act as an extractant for the target product, also play a crucial role in maximizing yield. nih.gov The absence of such an extractant has been shown to decrease product yield while increasing the formation of by-products. nih.gov

| Starting Pyrazole | Product | Yield (%) |

|---|---|---|

| Pyrazole | 4-Chloropyrazole | 68 |

| 3,5-Dimethylpyrazole | 4-Chloro-3,5-dimethylpyrazole | 92 |

| 1,5-Dimethylpyrazole | 4-Chloro-1,5-dimethylpyrazole | 53 |

| 3-Nitropyrazole | 4-Chloro-3-nitropyrazole | 79 |

Green Chemistry Principles in Chloropyrazole Synthesis

The application of green chemistry principles to the synthesis of chloropyrazoles aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgmsu.edumdpi.com Several modern synthetic strategies align with these principles.

One notable approach is the use of solvent-free mechanochemical methods. rsc.org The chlorination of pyrazoles has been successfully achieved using trichloroisocyanuric acid (TCCA) under solvent-free conditions, a method that is rapid, operationally simple, and produces high yields. rsc.org This technique adheres to the green chemistry principle of using safer solvents and auxiliaries by eliminating them entirely. acs.orgrsc.org

Another green strategy involves modifying electrochemical methods to be more environmentally benign. An efficient and eco-friendly electrochemical oxidative halogenation of pyrazolones has been developed that operates free of metals, external oxidants, and external supporting electrolytes. rsc.org This approach aligns with the principles of catalysis (by using the electrode surface) and waste prevention. acs.orgrsc.org

Furthermore, the selection of reagents is a key aspect of green synthesis. In the preparation of precursors for compounds like this compound, greener reagents are being employed. For example, dimethyl carbonate is used as a less toxic substitute for highly toxic dimethyl sulfate (B86663) in methylation reactions. google.com Similarly, for the chlorination step, a combination of concentrated hydrochloric acid and hydrogen peroxide can be used as an alternative to more hazardous reagents like sulfonyl chloride, which reduces the production of toxic by-products. google.com The use of water as a solvent, whenever possible, is another cornerstone of green pyrazole synthesis, as it is non-toxic, non-flammable, and abundant. researchgate.net

Preparation of Precursors and Intermediates for this compound

The synthesis of this compound involves the preparation of key precursors and intermediates. A common pathway begins with the synthesis of a pyrazolone ring, followed by methylation and then chlorination.

The core pyrazole structure is typically formed through a cyclocondensation reaction. For the target compound, this would involve the reaction of a β-ketoester, specifically ethyl 3-oxopentanoate, with methylhydrazine. This reaction is analogous to the well-established synthesis of 3-methyl-1-phenyl-5-pyrazolone from ethyl acetoacetate and phenylhydrazine. orientjchem.orgmdpi.com The reaction proceeds by nucleophilic attack of the hydrazine onto the ketone carbonyl of the β-ketoester, followed by intramolecular cyclization and dehydration to form the pyrazolone ring, yielding 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one. ias.ac.in

Once the pyrazolone intermediate, 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one, is formed, the next step is chlorination. The hydroxyl group of the pyrazolone tautomer is converted into a chloro group. This is often achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). mdpi.comchemicalbook.com The reaction of 3-methyl-1-phenyl-5-pyrazolone with POCl₃, for example, yields 5-chloro-3-methyl-1-phenylpyrazole (B72149) with high efficiency. chemicalbook.com This established transformation serves as a direct precedent for the chlorination of 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one to obtain the desired this compound.

An alternative route involves the initial synthesis of a pyrazole ester, such as ethyl 3-ethyl-5-pyrazolecarboxylate. This intermediate can then be methylated on the nitrogen atom using a reagent like dimethyl carbonate to produce ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate. google.comgoogle.com Subsequent steps would then be required to introduce the chlorine atom at the 5-position and remove the carboxylate group, if necessary.

Optimization of Synthetic Routes for this compound: Yield and Purity Considerations

Optimizing the synthetic route to this compound is critical for achieving high yield and purity, which is essential for industrial applications. Optimization efforts focus on various reaction parameters for each synthetic step.

For the initial pyrazolone formation, key variables include temperature, reaction time, and the choice of solvent. Different conditions have been reported for analogous syntheses, with reaction times ranging from 1 to 16 hours and temperatures from 0°C to reflux, using solvents like ethanol (B145695) or performing the reaction neat. ias.ac.in The selection of these parameters can significantly impact the yield, with reported yields for similar pyrazolones ranging from 66% to nearly 100%. ias.ac.in Careful control of these conditions is necessary to minimize side reactions and maximize the output of the desired intermediate.

In the chlorination step, whether using chemical reagents like POCl₃ or electrochemical methods, optimization is equally important. When using chemical chlorinating agents, the reaction temperature and duration are critical. For instance, the chlorination of 3-methyl-1-phenyl-5-pyrazolone with phosphorus oxychloride involves heating at temperatures up to 110°C for several hours to ensure the reaction goes to completion, achieving yields over 90%. chemicalbook.com

In electrochemical synthesis, parameters such as current density, charge passed (F/mol), temperature, and the composition of the electrolyte solution must be fine-tuned. researchgate.net As shown in the table below, derived from studies on related pyrazoles, these conditions directly influence the conversion of the starting material and the final product yield.

| Starting Pyrazole | Temperature (°C) | Charge (F/mol) | Starting Material Conversion (%) | Product Yield (%) |

|---|---|---|---|---|

| 3,5-Dimethylpyrazole | 15 | 2.0 | 87 | 47 |

| 3,5-Dimethylpyrazole | 15 | 2.5 | 100 | 92 |

| 3,5-Dimethylpyrazole | 30 | 2.5 | 100 | 83 |

Post-reaction workup and purification are also vital for obtaining a high-purity product. This typically involves quenching the reaction, separating the product from the reaction mixture (e.g., by extraction), washing to remove residual reagents and by-products, and final purification, often through recrystallization or distillation. google.comchemicalbook.com Each of these steps must be optimized to minimize product loss while maximizing purity.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 3 Ethyl 1 Methyl 1h Pyrazole

Fundamental Reaction Pathways of the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts a versatile chemical character, allowing it to participate in a variety of reaction pathways. The reactivity is significantly influenced by the electronic properties of the ring atoms: the pyridine-like nitrogen (N2) is basic and nucleophilic, while the pyrrole-like nitrogen (N1) can be acidic. researchgate.netnih.gov The carbon atoms also exhibit distinct electronic densities; the C4 position is electron-rich and thus nucleophilic, whereas the C3 and C5 positions are comparatively electron-deficient, rendering them electrophilic. nih.gov

Due to its aromaticity and electron-rich nature, the pyrazole ring readily undergoes electrophilic substitution reactions. researchgate.net The distribution of electron density, influenced by the two nitrogen atoms, directs incoming electrophiles preferentially to the C4 position. pharmaguideline.comrrbdavc.org Attack at the C3 or C5 positions is less favorable as it would generate unstable intermediates with a positive charge on the highly electronegative azomethine nitrogen atom. rrbdavc.org Common electrophilic substitution reactions include nitration, sulfonation, halogenation, and formylation. researchgate.netscribd.com

Table 1: Common Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagents | Electrophile | Predominant Position | Product Example |

|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole scribd.com |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | C4 | Pyrazole-4-sulfonic acid scribd.com |

| Halogenation | N-Halosuccinimides (NCS, NBS) | X⁺ (Cl⁺, Br⁺) | C4 | 4-Halopyrazole researchgate.net |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | [ClCH=N(CH₃)₂]⁺ | C4 | Pyrazole-4-carbaldehyde scribd.com |

| Azo Coupling | Ar-N₂⁺Cl⁻ | Ar-N₂⁺ | C4 | 4-Arylazopyrazole scribd.com |

The electron-deficient nature of the C3 and C5 positions makes them susceptible to nucleophilic attack. researchgate.netnih.gov In halogenated pyrazoles, such as 5-chloro-3-ethyl-1-methyl-1H-pyrazole, the halogen atom at the C5 position serves as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This pathway is a cornerstone for the functionalization of the pyrazole core, allowing the introduction of a wide array of substituents.

The chloro group at C5 can be displaced by various nucleophiles, including amines, alkoxides, and thiolates. These reactions typically proceed via a Meisenheimer-like intermediate, and their efficiency can be influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyrazole ring. For instance, the reaction of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with hydrazides leads to the substitution of the chloro group, forming hydrazinyl derivatives. researchgate.net Similarly, reactions with amines can yield 5-amino-pyrazole derivatives. researchgate.net

Derivatization Strategies for this compound and its Analogues

The functionalization of the pyrazole scaffold is a key strategy in medicinal and materials chemistry. For this compound and related compounds, derivatization can be achieved through transformations of existing functional groups or by modifying the pyrazole ring itself.

Introducing carbonyl functionalities, such as formyl (aldehyde) and carboxyl (carboxylic acid) groups, onto the pyrazole ring provides valuable synthetic handles for further elaboration.

Formylation: The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group at the C4 position of the pyrazole ring. scribd.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chempedia.info For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with the Vilsmeier reagent yields 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a close analogue of the title compound, demonstrating a simultaneous chlorination and formylation process. mdpi.com

Carboxylation: The introduction of a carboxyl group can be achieved through various methods. One common route involves the oxidation of a pre-existing group, such as a formyl or methyl group. For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be oxidized to the corresponding 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid using an oxidizing agent like potassium permanganate (B83412). researchgate.net Another strategy involves the reaction of a pyrazole anion with carbon dioxide. slideshare.net A copper(II)-facilitated decarboxylation and subsequent reaction has also been explored for constructing pyridyl–pyrazole carboxylic compounds. rsc.org

For N-unsubstituted pyrazoles, N-alkylation and N-arylation are fundamental reactions. Since this compound is already alkylated at the N1 position, this discussion pertains to its precursors or unsymmetrical analogues. When an unsymmetrical pyrazole is N-alkylated, it can result in two isomeric products. publish.csiro.au The regiochemical outcome is governed by a combination of steric and electronic factors, as well as the reaction conditions. mdpi.com

Electronic Effects: Electron-withdrawing groups on the pyrazole ring tend to direct alkylation to the more distant nitrogen atom. publish.csiro.au

Steric Effects: Bulky substituents at the C3 or C5 positions will sterically hinder attack at the adjacent nitrogen, favoring alkylation at the less hindered nitrogen atom. mdpi.com

Reaction Conditions: In neutral or acidic media, the reaction likely proceeds via an SN2' mechanism on the pyrazole itself. Under basic conditions, the pyrazole anion is the reacting nucleophile, which can alter the product ratio. publish.csiro.au Common alkylating agents include alkyl halides and dimethyl sulfate (B86663), while arylation can be achieved via methods like the modified Ullmann reaction. pharmaguideline.compublish.csiro.au

Table 2: Factors Influencing Regioselectivity in N-Alkylation of Unsymmetrical Pyrazoles

| Factor | Influence on N1 vs. N2 Alkylation | Example Condition/Reagent |

|---|---|---|

| Steric Hindrance | Alkylation is favored at the nitrogen atom adjacent to the smaller substituent. | A bulky group at C3 directs alkylation to N1. |

| Electronic Effects | An electron-withdrawing group at C3 directs alkylation to N1. | Alkylation of ethyl 5-methylpyrazole-3-carboxylate. publish.csiro.au |

| Reaction Medium | The ratio of isomers can differ between neutral and basic conditions. | Methylation with dimethyl sulfate in methanol (B129727) vs. in a basic medium. publish.csiro.au |

| Alkylating Agent | The nature of the electrophile can impact selectivity. | Alkyl halides, diazomethane, trichloroacetimidates. publish.csiro.aumdpi.com |

Specific Chemical Transformations Involving this compound Derivatives

The derivatives of this compound, particularly those functionalized at the C4 position, are versatile intermediates for synthesizing more complex heterocyclic systems. Based on the reactivity of the closely related analogue, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, several key transformations can be highlighted.

The aldehyde functionality in 4-formyl derivatives is a reactive site for condensation reactions. It can react with compounds containing active methylene (B1212753) groups, such as 3-(4-methylbenzoyl)propionic acid in a Perkin condensation, to yield furanone derivatives. researchgate.net It also reacts with amines and hydrazides to form Schiff bases and hydrazones, respectively. researchgate.net These products can then serve as precursors for further cyclization reactions to build fused heterocyclic systems.

The carboxylic acid derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, can be readily converted into its corresponding acid chloride using reagents like thionyl chloride. researchgate.net This highly reactive acid chloride can then react with various nucleophiles, such as substituted amines (e.g., benzothiazol-2-ylamines), to form a diverse range of amide derivatives. researchgate.net

Table 3: Synthetic Utility of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole Derivatives

| Starting Derivative | Reagent(s) | Reaction Type | Product Class |

|---|---|---|---|

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-(4-methylbenzoyl)propionic acid, Ac₂O, NaOAc | Perkin Condensation | Pyrazolyl-furanone researchgate.net |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Hydrazides (e.g., isonicotinohydrazide) | Condensation | Pyrazolyl-hydrazone researchgate.net |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Thionyl Chloride (SOCl₂) | Chlorination | Pyrazole-4-carbonyl chloride researchgate.net |

Oxidation Reactions of Pyrazole Functionalities

The pyrazole ring is generally characterized by its high resistance to oxidizing agents. globalresearchonline.net However, the substituents on the ring can undergo oxidation. For pyrazole derivatives, C-alkylated side chains are susceptible to attack by strong oxidizing agents like alkaline potassium permanganate (KMnO4), which typically converts the alkyl group into a corresponding carboxylic acid. globalresearchonline.net In the context of this compound, the ethyl group at the C3 position would be the primary site for such an oxidation, potentially yielding 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid. The pyrazole ring itself remains intact under these conditions. pharmaguideline.com

Electrochemical oxidation offers an alternative pathway for the functionalization of pyrazoles. mdpi.com This method can lead to C-H halogenation, thiocyanation, or N-N coupling, depending on the reaction conditions and the substrate. mdpi.com For instance, electrooxidative C-H halogenation typically proceeds via the oxidation of a halide ion to generate the corresponding halogen, which then attacks the pyrazole ring. mdpi.com While the C4 position is often the most susceptible to electrophilic attack in pyrazoles, the specific substitution pattern of this compound would influence the regioselectivity of such reactions. pharmaguideline.com

Recent studies have also explored oxidative dehydrogenative couplings of pyrazol-5-amines, which can lead to the formation of azo compounds. nih.gov These reactions, often mediated by reagents like tert-butyl hydroperoxide (TBHP) and iodine or a copper catalyst, proceed through single-electron transfer mechanisms involving radical cation intermediates. nih.gov While the subject compound is not an amine, these studies highlight the diverse oxidative pathways available to functionalized pyrazoles.

Reduction Reactions of Pyrazole Functional Groups

The pyrazole nucleus is notably stable and generally resistant to reduction under both catalytic and chemical reductive conditions. pharmaguideline.com Unsubstituted pyrazole can be catalytically hydrogenated, first to pyrazoline and then to pyrazolidine, though this requires forcing conditions. globalresearchonline.net

For substituted pyrazoles, the reactivity of the functional groups is of primary interest. In this compound, the chloro group at the C5 position is a potential site for reduction. Catalytic hydrogenation, a common method for dehalogenation, could potentially reduce the C-Cl bond to a C-H bond, yielding 3-ethyl-1-methyl-1H-pyrazole. This type of dechlorination is a key step in sequential arylation strategies for creating multi-substituted pyrazoles. acs.orgnih.gov

It has been noted that while the pyrazole ring itself is resistant to reduction by methods like sodium-ethanol, N-phenyl derivatives can be reduced to the corresponding pyrazoline. globalresearchonline.net The N-methyl group in this compound is unlikely to significantly alter the ring's inherent stability towards reduction under these specific conditions. Additionally, diazotized 5-aminopyrazole derivatives can be readily reduced to obtain 5-H-pyrazole derivatives under mild conditions, showcasing another reductive pathway for specific pyrazole derivatives. researchgate.net

Esterification and Amidation of Pyrazole Carboxylic Acid Derivatives

The synthesis of esters and amides from pyrazole carboxylic acid derivatives is a fundamental transformation in organic chemistry, often employed to create compounds with specific biological activities. tandfonline.comnih.gov Starting from a hypothetical derivative, such as this compound-4-carboxylic acid, standard esterification and amidation procedures can be applied.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. researchgate.net The reaction mechanism typically follows the Fischer esterification pathway. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.trnih.gov This acyl chloride can then readily react with an alcohol, often in the presence of a non-nucleophilic base, to form the corresponding ester with high yield. dergipark.org.tr

Amidation follows a similar strategy. The pyrazole carboxylic acid can be coupled directly with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, conversion to the acyl chloride provides a highly reactive intermediate that readily forms an amide upon reaction with a primary or secondary amine. tandfonline.comnih.govresearchgate.net These reactions are crucial for synthesizing a wide range of pyrazole amides, which are explored for various applications. nih.gov

| Transformation | Method | Key Reagents | Intermediate |

|---|---|---|---|

| Esterification | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Protonated Carboxylic Acid |

| Esterification | Acyl Chloride Route | SOCl₂ or (COCl)₂, Alcohol, Base | Acyl Chloride |

| Amidation | Peptide Coupling | Amine, Coupling Agent (e.g., DCC, EDC) | Activated Ester |

| Amidation | Acyl Chloride Route | SOCl₂ or (COCl)₂, Amine, Base | Acyl Chloride |

Decarboxylation Pathways of Pyrazole Carboxylic Acids

Decarboxylation of pyrazole carboxylic acids involves the removal of the carboxyl group, typically from the C4 position. This reaction can be challenging and often requires specific conditions. One established method involves heating the carboxylic acid with a copper catalyst in a high-boiling solvent like quinoline. google.com

Recent research has explored copper(II)-facilitated decarboxylation under milder conditions. For example, the decarboxylation of 3,5-pyrazoledicarboxylic acid in a pyridine-water mixture has been demonstrated. rsc.org The proposed mechanism suggests that the elongation of the Cu(II)-O(carboxyl) bond promotes the generation of reactive radicals through the homolytic cleavage of the pyrazole-COO⁻ bond. rsc.org This radical-induced pathway can lead to further functionalization, such as the activation of a pyridine (B92270) C-H bond and subsequent C-N bond formation. rsc.org

For a derivative like this compound-4-carboxylic acid, such copper-mediated decarboxylation could provide a route to the parent compound, this compound. The efficiency of this reaction would likely depend on the specific copper compound used and the reaction temperature. google.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Arylation, Sonogashira-Type Couplings)

The chloro substituent at the C5 position of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org Palladium-catalyzed reactions are particularly prominent in this area.

Palladium-Catalyzed Arylation: The direct arylation of pyrazoles via C-H activation has been extensively studied. However, controlling the regioselectivity can be difficult. The presence of a chloro group at C5 acts as a temporary protecting or directing group, allowing for highly regioselective C4 arylation. acs.orgnih.govfigshare.com Following C4 functionalization, the C5 chloro group can be removed via dechlorination or used in a subsequent cross-coupling reaction to synthesize 4,5-diarylated pyrazoles. acs.orgnih.gov This sequential strategy provides controlled access to polysubstituted pyrazoles that are otherwise difficult to obtain. acs.orgnih.govfigshare.com The typical catalytic system for these reactions involves a palladium source like Pd(OAc)₂ and a base such as KOAc in a suitable solvent. acs.orgnih.gov

Sonogashira-Type Couplings: The C5-Cl bond can also participate in Sonogashira couplings. This reaction involves a palladium catalyst and a copper co-catalyst to couple the chloropyrazole with a terminal alkyne, forming a C-C triple bond at the C5 position. This provides a direct route to 5-alkynylpyrazole derivatives. Such reactions have been demonstrated with iodo-substituted azopyrroles, highlighting the utility of this method for functionalizing heterocyclic compounds. nih.gov

| Reaction Type | Substrate | Reagent | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Direct Arylation | 5-Chloropyrazole | Aryl Bromide | Pd(OAc)₂, KOAc | 4-Aryl-5-chloropyrazole | acs.orgnih.gov |

| Direct Arylation | 4-Chloropyrazole | Aryl Bromide | Pd(OAc)₂, KOAc | 5-Aryl-4-chloropyrazole | acs.orgnih.gov |

| Sonogashira Coupling | Halogenated Pyrazole | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynylpyrazole | nih.gov |

Spectroscopic and Advanced Structural Elucidation of 5 Chloro 3 Ethyl 1 Methyl 1h Pyrazole

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation corresponds to the energy required to excite molecular vibrations, such as stretching and bending. These frequencies are characteristic of the bonds and functional groups present.

The IR spectrum of 5-chloro-3-ethyl-1-methyl-1H-pyrazole would be characterized by several key absorption bands. C–H stretching vibrations from the alkyl groups (ethyl and methyl) would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole (B372694) ring are expected in the 1600-1450 cm⁻¹ region. The C–Cl stretch would give rise to a signal in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2980-2850 | C–H Stretch | Alkyl (Ethyl, Methyl) |

| 1560-1450 | C=N / C=C Stretch | Pyrazole Ring |

| 1460-1370 | C–H Bend | Alkyl (Ethyl, Methyl) |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. For C₆H₉ClN₂, the monoisotopic mass is 144.05 Da. A characteristic feature would be the presence of an M+2 peak at m/z 146, with an intensity approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

The molecular ion can undergo fragmentation, providing valuable structural information. Common fragmentation pathways for pyrazoles involve cleavage of the ring and loss of substituents. For this compound, key fragmentation could involve the loss of a chlorine atom (M-35), an ethyl radical (M-29), or a methyl radical (M-15).

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion | Identity |

|---|---|---|

| 144/146 | [C₆H₉ClN₂]⁺˙ | Molecular Ion (M⁺˙) |

| 129/131 | [C₅H₆ClN₂]⁺ | [M – CH₃]⁺ |

| 115/117 | [C₄H₄ClN₂]⁺ | [M – C₂H₅]⁺ |

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity of the atoms in this compound and detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform this analysis, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. While no published crystal structure for this specific compound is available, the analysis would be expected to show a nearly planar pyrazole ring. The technique would precisely measure the C–Cl, C–N, N–N, and C–C bond lengths and the geometry of the ethyl and methyl substituents relative to the ring. This information is crucial for understanding the steric and electronic properties of the molecule and its packing in the crystal lattice. Without experimental data, a table of crystallographic parameters cannot be provided.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique crucial for the validation of a compound's empirical formula. This process precisely determines the mass percentages of the individual elements—carbon (C), hydrogen (H), nitrogen (N), and in this case, chlorine (Cl)—that constitute the molecule. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the experimental and theoretical data provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is established as C₆H₉ClN₂. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and nitrogen (14.007 u). The total molecular weight of the compound is approximately 144.60 g/mol .

The theoretical weight percentages for each element are calculated as follows:

Carbon (C): (6 * 12.011 / 144.60) * 100% = 49.84%

Hydrogen (H): (9 * 1.008 / 144.60) * 100% = 6.28%

Chlorine (Cl): (1 * 35.453 / 144.60) * 100% = 24.52%

Nitrogen (N): (2 * 14.007 / 144.60) * 100% = 19.37%

These calculated values serve as the benchmark for experimental validation. While specific experimental results for this compound are not detailed in the available literature, the standard procedure involves combusting a small, precise sample of the pure substance. The resulting combustion products (such as CO₂, H₂O, and N₂) are collected and measured to determine the original elemental percentages. In synthetic chemistry, experimental values that fall within ±0.4% of the theoretical values are generally considered to be in good agreement and are accepted as confirmation of the structure's empirical formula.

The data below illustrates the theoretical composition which would be used for such a comparison.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 49.84 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 6.28 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 24.52 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 19.37 |

| Total | C₆H₉ClN₂ | | | 144.605 | 100.00 |

Theoretical and Computational Chemistry Studies of 5 Chloro 3 Ethyl 1 Methyl 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding of molecules. These calculations can provide insights into electron distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of chemical bonds within a molecule. For 5-chloro-3-ethyl-1-methyl-1H-pyrazole, DFT calculations would elucidate the influence of the chloro, ethyl, and methyl substituents on the electronic properties of the pyrazole (B372694) ring. However, specific studies detailing the DFT analysis of this compound, including its electronic structure and bonding parameters, have not been reported in the reviewed literature.

Investigation of Tautomerism and Isomeric Equilibria in Pyrazole Systems

Pyrazole and its derivatives can exhibit tautomerism, a form of isomerism involving the migration of a proton. guidechem.comsigmaaldrich.com Computational studies are instrumental in determining the relative stabilities of different tautomers and predicting the position of isomeric equilibria. guidechem.comsigmaaldrich.com In the case of this compound, the nitrogen at the 1-position is substituted with a methyl group, which prevents the typical prototropic tautomerism seen in N-unsubstituted pyrazoles. Therefore, an investigation into tautomeric equilibria for this specific compound would be limited.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed modeling of chemical reaction pathways, including the identification of transition states and the calculation of activation energies. This information is vital for understanding reaction mechanisms and predicting reaction outcomes. For this compound, such modeling could explore its synthesis or its reactivity in various chemical transformations. Despite the utility of these methods, there are no specific computational studies in the literature that model the reaction pathways and transition states involving this compound.

In Silico Prediction of Chemical Reactivity and Regioselectivity

In silico methods, which are computational approaches, can predict the chemical reactivity and regioselectivity of a molecule. By analyzing parameters derived from quantum chemical calculations, such as electrostatic potential maps and frontier molecular orbital densities, researchers can identify the most likely sites for electrophilic or nucleophilic attack. For this compound, these predictions would guide its use in synthetic chemistry. However, specific in silico studies predicting the chemical reactivity and regioselectivity of this compound have not been documented in the available scientific literature.

Academic Research Applications of 5 Chloro 3 Ethyl 1 Methyl 1h Pyrazole in Specialized Scientific Fields

Role as a Key Synthetic Intermediate in Agrochemical Research

The structural framework of 5-chloro-3-ethyl-1-methyl-1H-pyrazole is of significant interest in the agrochemical industry. Its specific arrangement of atoms provides a stable and versatile scaffold for the synthesis of complex molecules with potent biological activity, leading to the development of advanced crop protection agents.

Precursor for Advanced Insecticides and Acaricides

The pyrazole (B372694) scaffold is a well-established pharmacophore in the design of modern insecticides and acaricides. nih.govmdpi.com A derivative of the subject compound, 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid, is a key intermediate in the synthesis of at least two commercially significant pesticides: Tolfenpyrad and Tebufenpyrad. nih.govgoogle.comwikipedia.org These compounds function by inhibiting the mitochondrial electron transport chain, a critical pathway for energy production in insects and mites. nih.govwikipedia.orgwho.int

Tolfenpyrad is a broad-spectrum insecticide and acaricide effective against a variety of pests on both larval and adult stages. who.int Its synthesis involves the formal condensation of the carboxy group of 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid with the amino group of 1-[4-(4-methylphenoxy)phenyl]methylamine. nih.gov This reaction highlights the utility of the pyrazole core as a foundational structure for building complex, biologically active molecules. google.com

Tebufenpyrad is another prominent acaricide used to protect crops such as citrus, fruits, and vegetables. wikipedia.orgslideshare.net The synthesis of Tebufenpyrad is achieved through the reaction of 1-methyl-3-ethyl-4-chloro-5-carboxylate pyrazole with 4-tert-butylbenzylamine, forming a pyrazole amide. slideshare.net Fluorinated analogs of Tebufenpyrad have also been synthesized from fluorinated pyrazole intermediates to explore enhanced acaricidal activity. nih.govacs.org

| Compound Name | Precursor Derived From Subject Compound | Primary Function | Mechanism of Action |

|---|---|---|---|

| Tolfenpyrad | 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid | Insecticide, Acaricide | Mitochondrial complex I (NADH:ubiquinone reductase) inhibitor nih.govwho.int |

| Tebufenpyrad | 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid | Acaricide | Mitochondrial complex I inhibitor wikipedia.org |

Building Block for Herbicidal Compound Development

Pyrazole derivatives are integral to the discovery of new herbicides. clockss.org They are particularly prominent as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for pigment biosynthesis in plants. clockss.orgnih.gov Inhibition of HPPD leads to a characteristic bleaching effect and ultimately, plant death. nih.gov

While commercial herbicides like pyrasulfotole, benzofenap, and pyrazolate utilize a pyrazole core, research is ongoing to create novel derivatives with improved efficacy and crop selectivity. clockss.orgnih.govnih.govfrontiersin.org For instance, a series of new 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles were synthesized and evaluated for their herbicidal properties, demonstrating that modifications to the pyrazole ring system can yield potent weed control agents. nih.gov Similarly, novel quinclorac-pyrazole derivatives have been developed and tested, with some showing excellent inhibitory effects on barnyard grass, a common weed in rice fields. frontiersin.orgnih.gov These studies underscore the value of the pyrazole scaffold, including structures like this compound, as a versatile template for developing next-generation herbicides. researchgate.net

Utility in Pharmaceutical and Medicinal Chemistry Research as a Synthetic Scaffold

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous clinically approved drugs and its ability to interact with a wide array of biological targets. nih.govresearchgate.net Its structural and electronic properties make it an ideal framework for designing novel therapeutic agents.

Design and Synthesis of Novel Therapeutic Agents based on the Pyrazole Framework

The pyrazole nucleus is a cornerstone in the synthesis of compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. mdpi.com The versatility of the pyrazole scaffold allows chemists to introduce various functional groups, thereby fine-tuning the molecule's interaction with specific biological targets. researchgate.net

For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, serves as a starting material for synthesizing a range of pyrazole derivatives. sigmaaldrich.comresearchgate.net These derivatives have been investigated for potential analgesic, anti-inflammatory, and anticonvulsant activities. sigmaaldrich.com The synthesis often involves reactions like Knoevenagel condensation or the formation of hydrazones and thiosemicarbazones to build more complex molecular architectures. sigmaaldrich.comresearchgate.net The inherent reactivity of the chloro-substituted pyrazole makes it a valuable intermediate for creating libraries of compounds for pharmacological screening.

Studies on Molecular Interactions with Biological Targets (e.g., Enzyme Inhibition Mechanisms)

A key application of the pyrazole scaffold in medicinal chemistry is in the development of enzyme inhibitors. researchgate.net Pyrazole derivatives have been successfully designed to target various enzymes implicated in disease, such as protein kinases (PKs) and cyclooxygenases (COX). nih.govmdpi.com

Protein Kinase Inhibition: Altered activity of protein kinases is a hallmark of many cancers, making them a major target for drug development. nih.gov The pyrazole ring is a key structural component in numerous approved protein kinase inhibitors, including Crizotinib and Ruxolitinib. researchgate.net Its ability to form crucial hydrogen bonds and occupy the ATP-binding pocket makes it an effective scaffold for designing selective kinase inhibitors. nih.gov

Molecular Docking Studies: To understand and predict how these compounds interact with their targets, researchers employ computational methods like molecular docking. ijpbs.comtsijournals.com These studies simulate the binding of a ligand (the pyrazole derivative) to the active site of a target protein, such as the Epidermal Growth Factor Receptor (EGFR), a kinase often implicated in cancer. researchgate.net Docking studies help elucidate the structure-activity relationship (SAR), revealing which parts of the molecule are essential for binding and inhibitory activity, thereby guiding the design of more potent and selective therapeutic agents. researchgate.netresearchgate.netnih.gov

| Therapeutic Area | Biological Target Class | Examples of Targets | Role of Pyrazole Scaffold |

|---|---|---|---|

| Oncology (Cancer) | Protein Kinases | EGFR, B-raf, JAK, c-Met nih.govresearchgate.netresearchgate.net | Forms key interactions in the ATP-binding site, serving as a core framework for inhibitors. nih.gov |

| Inflammation | Cyclooxygenases (COX) | COX-2 mdpi.comresearchgate.net | Acts as a scaffold for designing selective inhibitors to reduce inflammation. mdpi.com |

| Neurology | Various Receptors/Enzymes | GABA receptors, Ion Channels | Serves as a template for synthesizing anticonvulsant agents. mdpi.com |

Contributions to Advanced Materials Science Research

Beyond its biological applications, the pyrazole scaffold has found utility in the field of advanced materials science. The unique electronic and photophysical properties of pyrazole derivatives make them attractive candidates for the development of novel optoelectronic and functional materials. rsc.org

Research has shown that pyrazole derivatives can be incorporated into photochromic compounds. nih.gov These materials exhibit the ability to change color reversibly upon exposure to light. scientific.netresearchgate.net For example, a novel diarylethene containing a pyrazole moiety was synthesized and demonstrated remarkable photochromism, switching from colorless to purple under UV irradiation. scientific.net This property is valuable for applications in optical data storage, molecular switches, and smart windows.

Furthermore, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been investigated for their potential in photovoltaic and electroluminescent applications. mdpi.com These compounds exhibit fluorescence and have been tested for their suitability in organic light-emitting diodes (OLEDs) and organic solar cells. The study demonstrated that the pyrazole core plays a crucial role in the photophysical properties of these materials, influencing their emission characteristics and charge transfer processes. mdpi.com These examples highlight the emerging role of pyrazole chemistry in creating next-generation materials for electronic and optical devices. rsc.org

Formulation of Polymers and Coatings with Enhanced Properties

No specific research data or academic literature could be identified that details the use of this compound in the formulation of polymers and coatings. While pyrazole-based compounds, in general, are explored in material science, the direct application or incorporation of this specific molecule to enhance polymer or coating properties is not documented in available scientific literature. A closely related compound, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, is noted for its applications in the formulation of advanced materials, including polymers and coatings, to improve durability and performance. chemimpex.com

Development of Specialty Materials with Tuned Characteristics

There is a lack of available research documenting the application of this compound in the development of specialty materials with tuned characteristics. Scientific investigations into the unique properties that this compound might impart to materials—such as thermal, optical, or electronic properties—have not been published in the accessible academic domain.

Applications in Analytical Chemistry Research

No specific studies detailing the use of this compound as a primary reagent for the development of new detection and quantification methodologies were found. The potential of this compound as a ligand, indicator, or derivatizing agent in analytical chemistry has not been a subject of published research. However, its derivative, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, is mentioned as a reagent in analytical methods that facilitate the detection and quantification of other compounds. chemimpex.com

Consistent with the lack of its application as an analytical reagent, there is no information available on the contributions of this compound to the establishment of quality control or environmental monitoring protocols. Its use as a standard, marker, or analytical target in these fields is not documented.

Exploration in Biochemical Pathways and Molecular Interactions (Excluding Clinical Outcomes)

There is no direct research available in scientific literature that investigates the influence of this compound on cell signaling pathways or gene expression. While the broader class of pyrazole derivatives has been a subject of interest in medicinal chemistry for their interaction with biological targets, this specific compound has not been the focus of such published studies.

Investigations into Specific Molecular Target Interactions

While direct and extensive research pinpointing the specific molecular target interactions of this compound is limited in publicly accessible scientific literature, significant insights can be drawn from studies on structurally analogous compounds and derivatives. The existing body of research, primarily found in patent literature, suggests that this pyrazole scaffold serves as a crucial component in molecules designed to interact with specific biological targets, primarily enzymes involved in metabolic processes.

The primary molecular target suggested for compounds with a similar structural framework is the mitochondrial electron transport chain, specifically Complex I. Furthermore, derivatives of this compound have been synthesized and investigated for antimicrobial properties, indicating interactions with molecular targets essential for microbial survival.

Inhibition of Mitochondrial Complex I

The most compelling evidence for a specific molecular target comes from the structural relationship of pyrazole compounds to known agricultural acaricides, such as Tebufenpyrad and Tolfenpyrad. Patents detailing the synthesis of the regioisomer, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester, identify it as a key intermediate for these pesticides. google.com Tebufenpyrad and Tolfenpyrad are well-characterized inhibitors of the mitochondrial respiratory chain at Complex I (NADH:ubiquinone oxidoreductase). This enzyme is a critical component of cellular respiration and energy production (ATP synthesis). Inhibition of Complex I disrupts the electron transport chain, leading to a halt in energy production and ultimately causing cellular death. Given the high degree of structural similarity, it is plausible that this compound and its derivatives could exert biological effects by interacting with and inhibiting this essential enzyme complex.

Antimicrobial Activity

Derivatives of this compound have been patented for their antimicrobial action. nipo.gov.ua One such derivative incorporates a benzylxanthine and a thioacetohydrazide moiety, creating a complex molecule designed for biological activity. nipo.gov.ua While the exact molecular target of this derivative is not specified, the presence of the xanthine (B1682287) structure could suggest a potential interaction with targets such as adenosine (B11128) receptors or phosphodiesterases, which are known to be modulated by xanthine-based compounds. The antimicrobial effect indicates that the compound likely interacts with a molecular target that is vital to the pathogen's metabolic or reproductive pathways.

Role as a Precursor for Enzyme Inhibitors

Patent literature also identifies precursors of this compound, such as its carbaldehyde form, as starting materials in the synthesis of more complex molecules. google.com One patent describes the use of a similar pyrazole aldehyde in the context of developing inhibitors for 11β-hydroxysteroid dehydrogenase, an enzyme implicated in metabolic diseases like type 2 diabetes. google.com This suggests that the this compound core structure is considered a suitable scaffold for building inhibitors that fit into the active sites of specific metabolic enzymes.

The following table summarizes the inferred molecular target interactions based on research involving structurally related compounds.

| Potential Molecular Target | Basis of Investigation | Potential Effect of Interaction | Compound Class |

|---|---|---|---|

| Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) | Structural similarity to acaricides Tebufenpyrad and Tolfenpyrad, for which a regioisomeric precursor is used. google.com | Inhibition of cellular respiration and ATP synthesis. | Metabolic Inhibitor / Pesticide |

| Unspecified Microbial Targets | A patented derivative exhibits antimicrobial activity. nipo.gov.ua | Inhibition of essential pathways for pathogen survival. | Antimicrobial Agent |

| 11β-Hydroxysteroid Dehydrogenase | Use as a synthetic precursor for potential inhibitors of this enzyme. google.com | Modulation of glucocorticoid metabolism. | Enzyme Inhibitor Precursor |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrazole Derivatives

Influence of Substituents on the Reactivity and Biological Interactions of the Pyrazole (B372694) Core

The biological profile of 5-chloro-3-ethyl-1-methyl-1H-pyrazole is intricately linked to the nature and position of its substituents. The chloro, ethyl, and methyl groups each impart distinct physicochemical properties to the molecule, collectively shaping its electronic landscape, lipophilicity, and steric profile. These characteristics are paramount in determining how the compound interacts with biological macromolecules.

Role of the Chloro Group on Electronic Effects and Reactivity

The presence of a chloro group at the 5-position of the pyrazole ring significantly influences the electronic properties and reactivity of this compound. Halogens, being electronegative, exert a notable inductive effect, withdrawing electron density from the pyrazole ring. This electron-withdrawing nature can modulate the acidity of adjacent protons and influence the nucleophilicity of the pyrazole nitrogen atoms, thereby affecting how the molecule engages in non-covalent interactions with biological targets. nih.gov

The electronic modulation by the chloro group can be a critical determinant in the binding affinity of the compound to enzyme active sites. For instance, in kinase inhibitors, halogen substituents on a pyrazole ring can contribute to potent inhibitory activity. mdpi.com The specific placement of the chloro group at the C5 position can also influence the regioselectivity of further chemical modifications, a key consideration in the synthesis of new derivatives.

The following table summarizes the electronic properties of substituents commonly found in pyrazole derivatives:

| Substituent | Electronic Effect | Impact on Reactivity |

| Chloro (-Cl) | Electron-withdrawing (inductive) | Modulates ring acidity and nucleophilicity |

| Nitro (-NO2) | Strong electron-withdrawing | Can enhance anti-inflammatory potency mdpi.com |

| Methyl (-CH3) | Electron-donating | Can increase electron density of the ring |

| Methoxy (-OCH3) | Electron-donating (resonance) | Can influence binding to specific targets |

Impact of the Ethyl and Methyl Groups on Lipophilicity, Steric Hindrance, and Membrane Permeability

The ethyl group at the 3-position and the methyl group at the 1-position of the pyrazole ring play a crucial role in defining the lipophilicity and steric characteristics of this compound. Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a key factor in determining a molecule's ability to cross biological membranes and reach its target. Alkyl groups like ethyl and methyl generally increase the lipophilicity of a compound.

| Group | Property | Influence on Molecular Interactions |

| Ethyl (-C2H5) | Increases lipophilicity, introduces steric bulk | Can enhance binding in hydrophobic pockets, affects membrane permeability |

| Methyl (-CH3) | Increases lipophilicity | Contributes to overall hydrophobicity and can influence metabolic stability |

Effects of Functional Groups on Binding Affinity and Specificity with Molecular Targets

The collective arrangement of the chloro, ethyl, and methyl groups on the pyrazole core dictates the binding affinity and specificity of this compound for its molecular targets. The pyrazole ring itself can act as a scaffold that correctly positions these functional groups for optimal interaction with a protein's active site. nih.gov

The nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors, while attached functional groups can serve as hydrogen bond donors or engage in hydrophobic and electrostatic interactions. researchgate.net For example, SAR studies on pyrazole-based inhibitors have shown that specific substitutions are crucial for potent and selective activity. acs.org The interplay between the electronic effects of the chloro group and the hydrophobic contributions of the ethyl and methyl groups can lead to a high degree of specificity for a particular biological target.

Rational Design Strategies for Modified this compound Architectures

Rational drug design leverages the understanding of SAR to create novel molecules with improved therapeutic properties. For this compound, this involves the strategic modification of its structure to enhance potency, selectivity, and pharmacokinetic profiles.

Design strategies may include:

Bioisosteric Replacement: Replacing one functional group with another that has similar physicochemical properties to improve activity or reduce toxicity. For instance, the chloro group could be replaced with other halogens or a trifluoromethyl group to fine-tune electronic properties.

Scaffold Hopping: Retaining the key pharmacophoric elements while replacing the central pyrazole core with a different heterocyclic system.

Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit optimally into the binding site. This approach would consider the size, shape, and chemical environment of the active site to guide modifications to the this compound structure.

The goal of these strategies is to systematically explore the chemical space around the parent molecule to identify derivatives with superior therapeutic potential.

Computational Approaches in SAR Elucidation and Molecular Docking Studies

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate SAR and guide molecular design. eurasianjournals.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are particularly valuable for studying pyrazole derivatives.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For pyrazole derivatives, 2D and 3D-QSAR models can be developed to predict the activity of novel analogs and to identify the key molecular descriptors (e.g., electronic, steric, hydrophobic) that are most influential for a particular biological endpoint. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. ijpbs.comresearchgate.net For this compound, docking studies can provide insights into its binding mode within the active site of a target enzyme, revealing key interactions such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov This information is invaluable for understanding the molecular basis of its activity and for designing modifications to improve binding affinity and selectivity. Molecular dynamics simulations can further be employed to assess the stability of the ligand-protein complex over time. researchgate.netnih.gov

The following table outlines common computational techniques and their applications in the study of pyrazole derivatives:

| Computational Technique | Application |

| QSAR (Quantitative Structure-Activity Relationship) | Predicts biological activity based on chemical structure; identifies key molecular descriptors. researchgate.netnih.gov |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. ijpbs.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. researchgate.neteurasianjournals.com |

Future Directions and Emerging Research Avenues for 5 Chloro 3 Ethyl 1 Methyl 1h Pyrazole

Development of Innovative and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, traditionally involving methods that may utilize harsh reagents or environmentally taxing solvents. benthamdirect.comtandfonline.com The future for synthesizing 5-chloro-3-ethyl-1-methyl-1H-pyrazole and its analogues lies in the adoption of green chemistry principles to create more sustainable and efficient processes. nih.gov

Key areas for development include:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly accelerate reaction rates, leading to shorter reaction times and often increased yields. nih.govmdpi.comrsc.org The application of microwave-assisted organic synthesis (MAOS) has already shown promise for other pyrazole derivatives and could be adapted for this specific compound. mdpi.comrsc.org

Solvent-Free and Aqueous Media Reactions: Moving away from volatile organic solvents is a cornerstone of green chemistry. acs.org Research into solvent-free reaction conditions or the use of water as a benign solvent is a critical future avenue. tandfonline.comrsc.org

Multicomponent Reactions (MCRs): MCRs offer significant advantages in terms of atom economy and operational simplicity by combining multiple starting materials in a single step. nih.govacs.org Designing novel MCRs for substituted pyrazoles would streamline their synthesis, reduce waste, and minimize purification steps. nih.gov

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes. Developing a flow synthesis for this compound could enable more efficient and consistent production.